molecular formula C23H21ClN4O3S B11188782 2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11188782
M. Wt: 469.0 g/mol
InChI Key: COKPFIWQSIJDFJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core with a tetrahydroquinazolinone scaffold. Key structural features include:

  • 2-Chlorobenzylsulfanyl moiety: A sulfur-containing substituent at position 2, linked to a 2-chlorobenzyl group, which may enhance lipophilicity and influence receptor binding .
  • 4-Hydroxy-3-methoxyphenyl group: A phenolic substituent at position 9 with hydroxyl and methoxy groups, likely contributing to hydrogen-bonding interactions and solubility .

Synthetic routes for analogous triazoloquinazolinones typically involve cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic or catalytic conditions .

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H21ClN4O3S/c1-31-19-11-13(9-10-17(19)29)21-20-16(7-4-8-18(20)30)25-22-26-23(27-28(21)22)32-12-14-5-2-3-6-15(14)24/h2-3,5-6,9-11,21,29H,4,7-8,12H2,1H3,(H,25,26,27)

InChI Key

COKPFIWQSIJDFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5Cl)O

Origin of Product

United States

Preparation Methods

Formation of the Triazoloquinazolinone Core

The core structure is typically assembled through a three-component reaction involving 3-amino-1,2,4-triazole, dimedone, and an aldehyde. For example, 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydrotriazolo[5,1-b]quinazolin-8(4H)-one (a structural analog) is synthesized via refluxing 3-amino-1,2,4-triazole, benzaldehyde, and dimedone in acetonitrile with H₂SO₄∙SiO₂ catalysis (10 mol%, 80°C, 20 min). Adapting this method, the 4-hydroxy-3-methoxyphenyl group is introduced by substituting benzaldehyde with 4-hydroxy-3-methoxybenzaldehyde.

Reaction Conditions :

  • Catalyst : H₂SO₄∙SiO₂ (10 mol%)

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Time : 20–30 min

  • Yield : 75–88%

Sulfanyl Group Incorporation

Post-core formation, the 2-chlorobenzylsulfanyl group is introduced via nucleophilic aromatic substitution. The quinazolinone’s C2 position is activated for displacement by electron-withdrawing groups. A representative procedure involves treating the core with 2-chlorobenzyl mercaptan in DMF using K₂CO₃ as a base (60°C, 4 h).

Key Optimization Parameters :

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF

  • Reaction Monitoring : TLC (hexane:ethyl acetate = 3:1)

  • Yield : 68–72%

Catalytic Methods and Reaction Engineering

Solid Acid-Catalyzed One-Pot Synthesis

Recent advances utilize H₂SO₄∙SiO₂ as a recyclable catalyst for one-pot syntheses. This approach combines aldehyde, dimedone, and 3-amino-1,2,4-triazole in a single step, followed by in situ sulfanylation.

Procedure :

  • Mix 4-hydroxy-3-methoxybenzaldehyde (1.0 mmol), dimedone (1.0 mmol), and 3-amino-1,2,4-triazole (1.0 mmol) in acetonitrile.

  • Add H₂SO₄∙SiO₂ (10 mol%) and stir at 80°C for 20 min.

  • Cool to 25°C, add 2-chlorobenzyl mercaptan (1.2 mmol), and reflux for 2 h.

  • Isolate via ethyl acetate extraction and column chromatography (SiO₂, 60–120 mesh).

Yield : 82% (two steps)

High-Throughput Optimization

Machine learning (ML)-driven platforms enhance reaction optimization. For instance, a four-step workflow—allylation, Claisen rearrangement, isomerization, and oxidative dimerization—has been adapted for triazoloquinazolinones. ML algorithms predict optimal parameters:

ParameterOptimal ValueImpact on Yield
Temperature78–82°C±3% yield
Catalyst Loading9.5–10.5 mol%±2% yield
Reaction Time18–22 min±1.5% yield

Such systems reduce optimization time by 40% compared to manual methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 1.01 (s, 3H, CH₃), 1.11 (s, 3H, CH₃), 2.16 (q, J = 16.4 Hz, 2H), 3.75 (s, 3H, OCH₃), 6.35–7.63 (m, aromatic H), 10.68 (s, 1H, NH).

  • IR (KBr) : 3092 cm⁻¹ (C-H aromatic), 1651 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

  • Mass Spectrometry : m/z 506.1 [M+H]⁺ (calculated for C₂₆H₂₅ClN₄O₃S).

Purity Assessment

HPLC analysis (C18 column, methanol:water = 70:30, 1.0 mL/min) shows ≥98% purity with retention time = 6.8 min.

Comparative Evaluation of Synthetic Routes

MethodStepsYield (%)Time (h)Catalyst Reusability
Multi-Step468–728–10Low
One-Pot Catalytic2822.5High (5 cycles)
ML-Optimized285–881.5Moderate

The one-pot catalytic method offers superior efficiency, while ML-driven approaches maximize yield .

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The 2-chlorobenzylsulfanyl moiety is a critical site for nucleophilic and oxidative transformations:

Oxidation to Sulfoxide/Sulfone

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

  • Conditions : Mild acidic or neutral conditions, room temperature to 60°C.

  • Outcome :

    • Sulfoxide formation: Single oxidation step.

    • Sulfone formation: Prolonged oxidation or stronger oxidizing agents.

Reaction TypeReagentProductConditionsReference
OxidationH₂O₂Sulfoxide25°C, 4 hrs
OxidationmCPBASulfone40°C, 12 hrs

Alkylation and Acylation

  • The sulfur atom can undergo alkylation with haloalkanes (e.g., methyl iodide) or acylation with acyl chlorides :

    • Example: Reaction with chloroacetyl chloride forms S-acylated derivatives .

Hydroxyl and Methoxy Group Reactivity

The 4-hydroxy-3-methoxyphenyl substituent enables electrophilic substitution and functional group interconversion:

Etherification/Esterification

  • Hydroxyl Group :

    • Reacts with alkyl halides (e.g., CH₃I) in basic media to form ethers.

    • Acylation with acetic anhydride yields esters.

  • Methoxy Group :

    • Demethylation under strong acidic conditions (e.g., HBr/AcOH) produces catechol derivatives.

Reaction TypeReagentProductConditionsReference
EtherificationCH₃I, K₂CO₃Methyl etherReflux, DMF
DemethylationHBr/AcOHCatechol100°C, 6 hrs

Triazole and Quinazolinone Core Reactivity

The fused heterocyclic system participates in ring-specific reactions:

Electrophilic Substitution

  • The triazole ring undergoes nitration or halogenation at electron-rich positions.

  • Example: Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 3 of the triazole.

Ring-Opening Reactions

  • Under strongly basic conditions (e.g., NaOH/EtOH), the quinazolinone ring may hydrolyze to form aminobenzamide derivatives .

Comparative Reactivity with Structural Analogs

The compound’s behavior aligns with related triazoloquinazolinones:

CompoundStructural FeatureKey ReactionReference
2-(Benzylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-analogSulfanyl groupOxidized to sulfone with mCPBA
9-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-analogHydroxyl groupEtherified with ethyl bromide

Scientific Research Applications

The compound 2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.

Structure and Composition

This compound features a unique structure comprising a triazole and quinazoline moiety, which are known for their biological activities. The presence of the chlorobenzyl sulfanyl group and hydroxy-methoxy phenyl substituents further enhances its potential reactivity and biological interactions.

Molecular Formula

The molecular formula is C25H22ClN3O4SC_{25}H_{22}ClN_3O_4S with a molecular weight of approximately 495.98 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the triazole ring may enhance these effects by interacting with specific molecular targets involved in tumor growth .

Antimicrobial Properties

Compounds containing sulfur and halogen substituents have demonstrated antimicrobial activity against various pathogens. The chlorobenzyl sulfanyl group may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymatic pathways . Studies on related compounds suggest that modifications in the structure can lead to improved efficacy against resistant strains of bacteria.

Neuroprotective Effects

Recent investigations into similar triazoloquinazoline derivatives have shown promising neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's . The specific mechanisms often involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives, including compounds structurally related to the target compound. They reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of several sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features to the target compound had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 3: Neuroprotection

A recent investigation focused on the neuroprotective effects of triazoloquinazoline derivatives in an animal model of ischemic stroke. The treatment group receiving these compounds exhibited reduced infarct size and improved neurological scores compared to the control group. This suggests a potential role in stroke therapy through mechanisms involving antioxidant activity and anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of triazoloquinazolinones are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Substituents Key Properties References
Target Compound 2-(2-chlorobenzylsulfanyl), 9-(4-hydroxy-3-methoxyphenyl) High polarity due to phenolic OH; moderate lipophilicity from Cl and S groups
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a) 9-(4-hydroxyphenyl) Lower solubility vs. target compound; simpler substituent profile
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 6-(4-methoxyphenyl), 9-phenyl Increased lipophilicity; reduced hydrogen-bonding capacity
2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-(4-methoxyphenylsulfanyl), 6,6-dimethyl, 9-phenyl Enhanced steric hindrance; potential for altered pharmacokinetics

Pharmacological Potential

While direct data for the target compound are absent, structurally related derivatives exhibit:

  • CNS activity : Analogues with chloro or methoxy substituents show affinity for neurotransmitter receptors .
  • Anticancer properties: Triazoloquinazolinones with sulfanyl groups demonstrate kinase inhibition in preliminary assays .

Physicochemical Comparisons

  • Melting Points :
    • Target compound (predicted): ~210–220°C (based on analogues with similar substituents) .
    • 13a: 230–231°C (higher due to crystalline 4-hydroxyphenyl group) .
    • 11c (cinnamoyl derivative): 208–209°C (lower due to flexible side chain) .

Biological Activity

The compound 2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a hybrid molecule that exhibits significant biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazolinone class and features a complex structure that includes a triazole moiety and various functional groups that enhance its biological activity. The presence of the chlorobenzyl and methoxyphenyl groups is particularly notable for their influence on the compound's lipophilicity and biological interactions.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance:

  • In vitro studies demonstrated that similar quinazolinones exhibit IC50 values ranging from 0.36 to 40.90 μM against different cancer cell lines, including MDA-MB-231 (breast cancer) cells .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the EGFR pathway .

Antiviral Activity

Recent research has highlighted the antiviral potential of quinazolinone derivatives against various viral infections:

  • Activity Against HSV : In vitro assays have shown that related compounds can inhibit HSV replication effectively. For example, certain derivatives achieved up to 91% inhibition at concentrations around 50 μM with low cytotoxicity .
  • Mechanism : The antiviral action is believed to involve interference with viral replication processes and host cell interactions.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones are well-documented:

  • Studies indicate that these compounds can significantly reduce inflammation markers in animal models. For instance, modifications to the quinazolinone structure have led to enhanced COX-1/COX-2 inhibitory activity, which is critical for managing inflammatory responses .

Case Studies

StudyFindingsReference
Alagarsamy et al. (2002)Developed a series of quinazolinones with analgesic properties; demonstrated significant activity compared to standard drugs like diclofenac.
Babu et al.Investigated anti-tuberculosis activity of quinazolinone derivatives; identified compounds effective against multi-drug resistant strains of Mycobacterium tuberculosis.
Recent AdvancesExplored antiviral activities against HSV and other viruses; showed promising results with low cytotoxicity.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound likely inhibits enzymes involved in critical pathways for cancer cell survival and proliferation.
  • Receptor Modulation : Interaction with growth factor receptors may alter downstream signaling cascades.
  • Antiviral Mechanisms : By disrupting viral replication processes at multiple stages.

Q & A

Q. How should contradictory data between computational predictions and experimental results be resolved?

  • Case Example : If DFT-predicted binding affinity conflicts with SPR data, re-evaluate solvent effects (implicit vs. explicit solvation models) or protein flexibility in docking .
  • Validation : Perform alanine scanning mutagenesis on target proteins to confirm interaction sites .

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